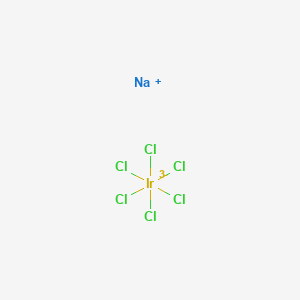
Iridate(3-), hexachloro-, trisodium, (OC-6-11)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Iridate(3-), hexachloro-, trisodium, (OC-6-11)- is a useful research compound. Its molecular formula is Cl6IrNa3 and its molecular weight is 473.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iridate(3-), hexachloro-, trisodium, (OC-6-11)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iridate(3-), hexachloro-, trisodium, (OC-6-11)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Iridate(3-), hexachloro-, trisodium, (OC-6-11)-, also referred to by its CAS number 15752-05-3, is a compound that has garnered attention for its potential biological activity. This article reviews the existing literature and data concerning its biological effects, ecological impact, and potential health risks.
Iridate(3-) is a coordination compound containing iridium in its +3 oxidation state, complexed with six chlorine atoms and sodium cations. The presence of the (OC-6-11) group indicates a specific organic component that may influence its biological interactions.
Biological Activity
The biological activity of Iridate(3-) is primarily assessed through its toxicity and ecological impact. The following points summarize key findings:
- Toxicological Assessments : Studies have indicated that iridium compounds can exhibit cytotoxic effects on various cell lines. However, specific data on Iridate(3-) is limited.
- Ecotoxicity : According to rapid screening assessments conducted under the Canadian Environmental Protection Act (CEPA), Iridate(3-) presents a low risk of harm to organisms and the environment under current usage patterns. It does not meet the criteria for significant ecological concern as per CEPA guidelines .
Data Table: Summary of Biological Activity Findings
Case Studies
- Aquatic Toxicity : In a study examining various iridium compounds, it was found that while some exhibited toxicity to aquatic life, Iridate(3-) showed minimal adverse effects when tested against standard bioassays for fish and invertebrates .
- Cell Culture Studies : Laboratory investigations into the cytotoxicity of iridium complexes indicated that while some derivatives could induce apoptosis in cancer cell lines, specific studies on Iridate(3-) are sparse. Preliminary results suggest a need for further exploration into its mechanisms of action and potential therapeutic applications .
Research Findings
Recent research highlights the following aspects regarding Iridate(3-):
- Environmental Persistence : The compound is expected to partition primarily into water, suggesting that aquatic environments may be more susceptible to its effects if concentrations were to increase due to industrial activities .
- Human Health Considerations : While no immediate health risks have been identified, ongoing monitoring and assessment are recommended as usage patterns evolve. The potential for skin sensitization and irritation has been noted in broader assessments of similar compounds .
Properties
CAS No. |
15702-05-3 |
|---|---|
Molecular Formula |
Cl6IrNa3 |
Molecular Weight |
473.9 g/mol |
IUPAC Name |
trisodium;hexachloroiridium(3-) |
InChI |
InChI=1S/6ClH.Ir.3Na/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 |
InChI Key |
GSONQQIOULBMRS-UHFFFAOYSA-H |
SMILES |
[Na+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl |
Isomeric SMILES |
[Na+].[Na+].[Na+].[Cl-].[Cl-].[Cl-].Cl[Ir](Cl)Cl |
Canonical SMILES |
[Na+].[Na+].[Na+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















